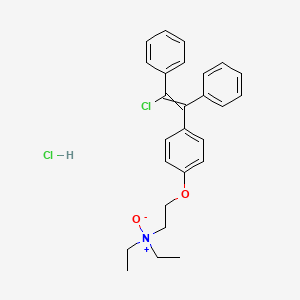
Fluphenazine Di N'-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine Di N’-Oxide is a derivative of fluphenazine, a piperazinyl phenothiazine neuroleptic widely used in the treatment of psychotic disorders such as schizophrenia . This compound is known for its unique chemical structure and pharmacological properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of Fluphenazine Di N’-Oxide involves the oxidation of fluphenazine. One common method includes the use of strong oxidizing agents under controlled conditions . Industrial production methods often involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Fluphenazine Di N’-Oxide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to fluphenazine under specific conditions.
Substitution: Reacts with various nucleophiles leading to different substituted products.
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Fluphenazine Di N’-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of Fluphenazine Di N’-Oxide involves its interaction with dopaminergic receptors in the brain. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity . This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Fluphenazine Di N’-Oxide is compared with other phenothiazine derivatives such as chlorpromazine and trifluoperazine. While all these compounds share a similar core structure, Fluphenazine Di N’-Oxide is unique due to its specific oxidation state and pharmacological profile . Similar compounds include:
- Chlorpromazine
- Trifluoperazine
- Perphenazine
- Thioridazine
These compounds differ in their potency, side effect profiles, and specific clinical applications .
Propiedades
Fórmula molecular |
C22H26F3N3O3S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
Clave InChI |
QXBJUUVVSUNPLG-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


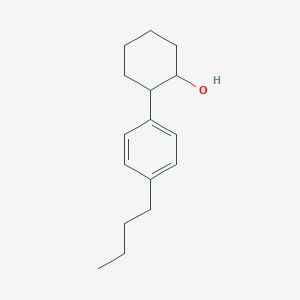
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
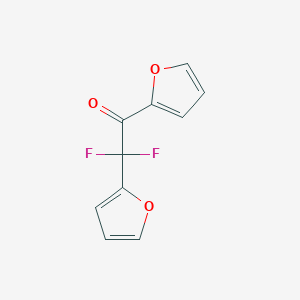
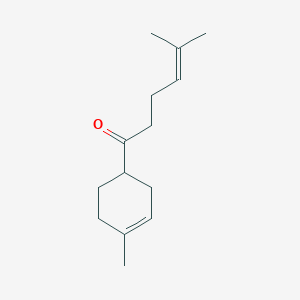
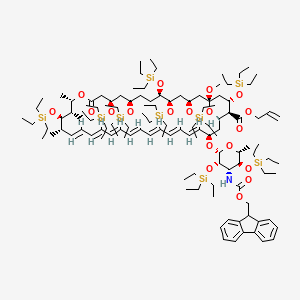
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
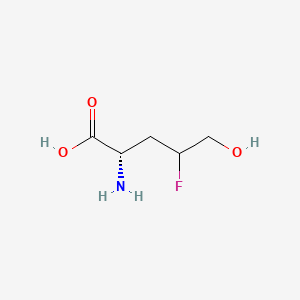
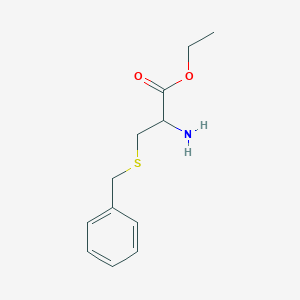
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
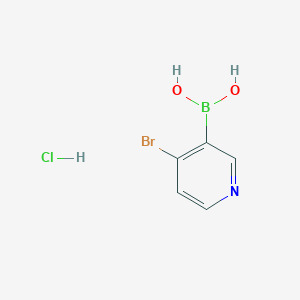
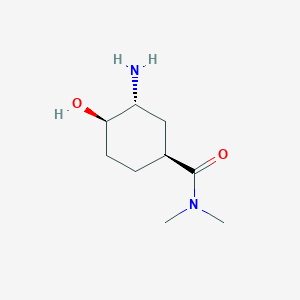
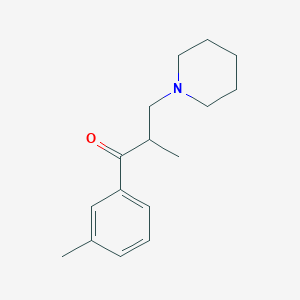
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
